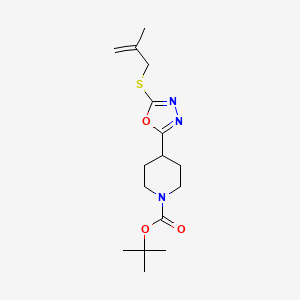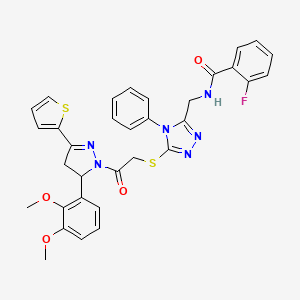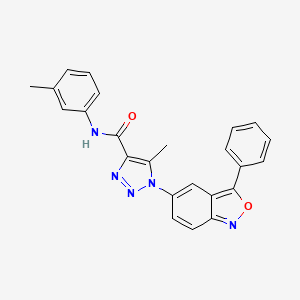
Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE: is a complex organic compound that features a piperidine ring substituted with an oxadiazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation:
Piperidine Ring Substitution: The piperidine ring is then functionalized with the oxadiazole-thioether moiety through a nucleophilic substitution reaction.
Esterification: Finally, the tert-butyl ester group is introduced via esterification of the carboxylic acid group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of the oxadiazole ring.
Various Substituted Piperidines: From substitution reactions on the piperidine ring.
Scientific Research Applications
Chemistry
In organic synthesis, TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. The oxadiazole ring is known for its bioactivity, and the compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thioether group could play crucial roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE: Similar in structure but with different substituents on the piperidine ring.
2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid: Contains a benzofuran ring instead of a piperidine ring.
1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene: Lacks the oxadiazole ring and piperidine ring.
Uniqueness
The uniqueness of TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE lies in its combination of functional groups, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C16H25N3O3S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3S/c1-11(2)10-23-14-18-17-13(21-14)12-6-8-19(9-7-12)15(20)22-16(3,4)5/h12H,1,6-10H2,2-5H3 |
InChI Key |
KRRHDMZYCKZWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-hydroxyethyl)-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11462311.png)
![2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11462312.png)
![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11462316.png)
![2-(2-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11462333.png)
![ethyl 6-(2,2-diphenylacetyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462337.png)
![ethyl 7-(2-methoxyethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462340.png)

![Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462347.png)
![ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B11462352.png)
![1-(2-chlorobenzyl)-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole](/img/structure/B11462364.png)

![2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B11462378.png)
![2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11462381.png)
